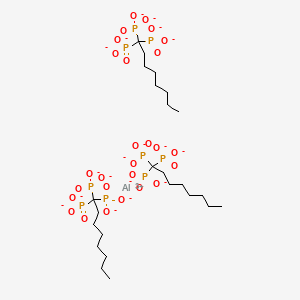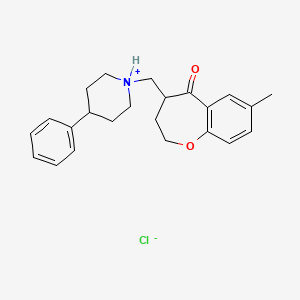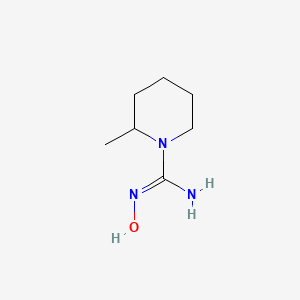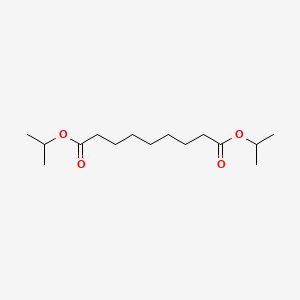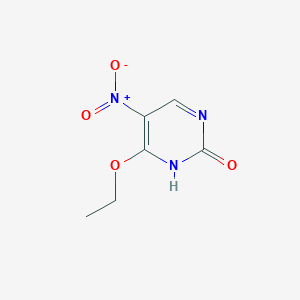
4-Ethoxy-5-nitro-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-5-nitro-1H-pyrimidin-2-one is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol It is known for its unique structure, which includes an ethoxy group at the 4-position and a nitro group at the 5-position of the pyrimidin-2-one ring
Méthodes De Préparation
The synthesis of 4-Ethoxy-5-nitro-1H-pyrimidin-2-one typically involves the nitration of 4-ethoxy-2-pyrimidinone. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 5-position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
4-Ethoxy-5-nitro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidized products.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydride, and oxidizing agents such as potassium permanganate .
Applications De Recherche Scientifique
4-Ethoxy-5-nitro-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may exhibit enhanced pharmacological properties.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-5-nitro-1H-pyrimidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The ethoxy group may also play a role in modulating the compound’s interactions with biological targets .
Comparaison Avec Des Composés Similaires
4-Ethoxy-5-nitro-1H-pyrimidin-2-one can be compared with similar compounds such as:
4-Methoxy-5-nitro-1H-pyridin-2-one: This compound has a methoxy group instead of an ethoxy group.
5-Nitro-2-pyrimidinone:
4-Ethoxy-2-pyrimidinone: Lacks the nitro group, making it less reactive in certain chemical reactions compared to this compound.
The presence of both the ethoxy and nitro groups in this compound makes it unique and versatile for various applications.
Propriétés
Formule moléculaire |
C6H7N3O4 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
6-ethoxy-5-nitro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-5-4(9(11)12)3-7-6(10)8-5/h3H,2H2,1H3,(H,7,8,10) |
Clé InChI |
SMSPPWFGSMPJAW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NC(=O)N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


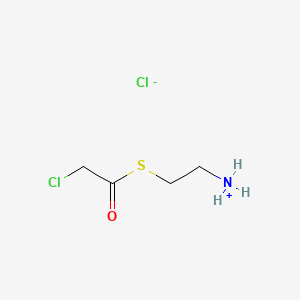
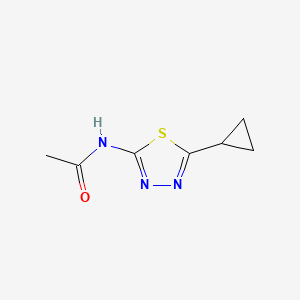
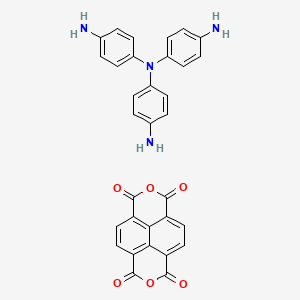

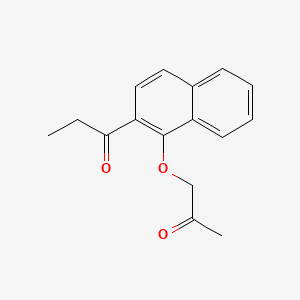
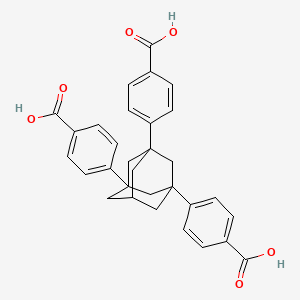
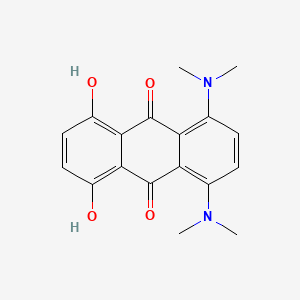
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)

